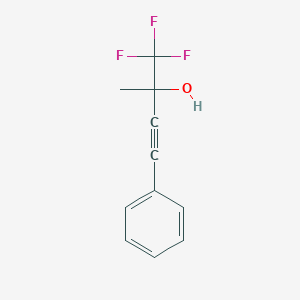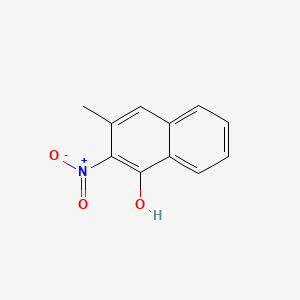silane CAS No. 116385-39-8](/img/no-structure.png)
[(3-Iodocyclohex-1-en-1-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Iodocyclohex-1-en-1-yl)oxysilane is a chemical compound that features a cyclohexene ring substituted with an iodine atom and an oxy group, which is further bonded to a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodocyclohex-1-en-1-yl)oxysilane typically involves the reaction of cyclohexene derivatives with iodine and trimethylsilyl reagents. One common method is the iodination of cyclohexene followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like silver nitrate or copper(I) iodide to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for (3-Iodocyclohex-1-en-1-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(3-Iodocyclohex-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, leading to the formation of cyclohexene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide, potassium thiocyanate, or amines in polar aprotic solvents (e.g., acetone, dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield cyclohexene derivatives with different halides, while oxidation with potassium permanganate can produce cyclohexene oxides or diols.
科学的研究の応用
(3-Iodocyclohex-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (3-Iodocyclohex-1-en-1-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive iodine and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexene ring.
類似化合物との比較
(3-Iodocyclohex-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(3-Bromocyclohex-1-en-1-yl)oxysilane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
(3-Chlorocyclohex-1-en-1-yl)oxysilane:
(3-Fluorocyclohex-1-en-1-yl)oxysilane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different reactivity patterns.
The uniqueness of (3-Iodocyclohex-1-en-1-yl)oxysilane lies in its specific reactivity due to the iodine atom, which can participate in a wider range of chemical reactions compared to its halogenated counterparts.
特性
| 116385-39-8 | |
分子式 |
C9H17IOSi |
分子量 |
296.22 g/mol |
IUPAC名 |
(3-iodocyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H17IOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h7-8H,4-6H2,1-3H3 |
InChIキー |
WNHNHHZTUWSOJO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CC(CCC1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)

![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)






